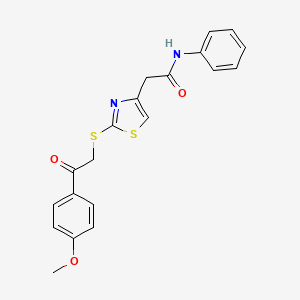

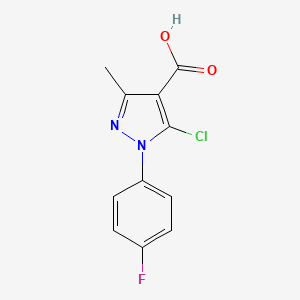

![molecular formula C21H20N2O5 B2409797 1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-02-4](/img/structure/B2409797.png)

1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1’-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . An on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed .Applications De Recherche Scientifique

Sigma Receptor Ligands

1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one and similar compounds have been studied for their binding properties to sigma receptors. These compounds have shown a higher affinity for sigma(1) compared to sigma(2) receptors, with certain compounds displaying high sigma(1) receptor affinity and selectivity. This research is significant as sigma receptors are involved in several biological and pathological processes, including neuroprotection and cancer (Maier & Wünsch, 2002).

Histone Deacetylase Inhibitors

Spiro[chroman-2,4'-piperidine] derivatives, including those similar to this compound, have been synthesized and evaluated as novel histone deacetylase (HDAC) inhibitors. These compounds showed promising in vitro antiproliferative activities and favorable in vitro ADME profiles, with certain derivatives demonstrating superior in vivo antitumor activity in specific cancer models (Thaler et al., 2012).

Antimycobacterial Agents

Spiro compounds related to this compound have been synthesized and evaluated for their antimycobacterial activity. Certain derivatives have shown significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains (Ranjith Kumar et al., 2009).

Acetyl-CoA Carboxylase Inhibitors

Research has been conducted on various spiro[chroman-2,4'-piperidin]-4-one derivatives for their potential as acetyl-CoA carboxylase (ACC) inhibitors. Several of these compounds exhibited inhibitory activity in the low nanomolar range, indicating their potential in metabolic disorder treatments (Shinde et al., 2009).

Anti-Microbial Agents

Novel N-acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogues have been synthesized and shown to possess good anti-fungal and anti-microbial activities. These findings suggest the potential of such compounds in the development of new antimicrobial agents (Ghatpande et al., 2021).

Propriétés

IUPAC Name |

1'-(2-methyl-3-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-14-15(6-4-7-17(14)23(26)27)20(25)22-11-9-21(10-12-22)13-18(24)16-5-2-3-8-19(16)28-21/h2-8H,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSFEERWCONMPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

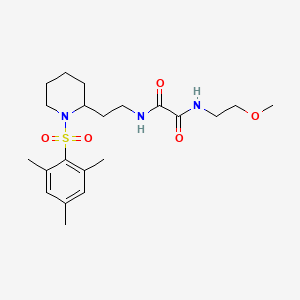

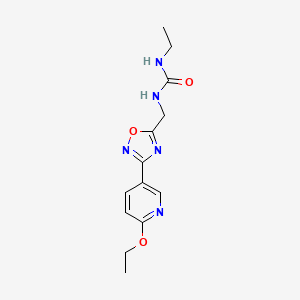

![Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2409716.png)

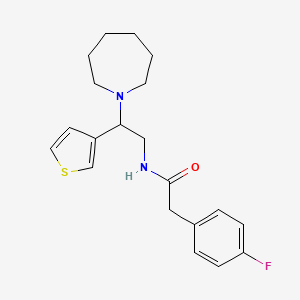

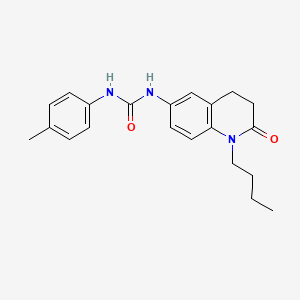

![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2409718.png)

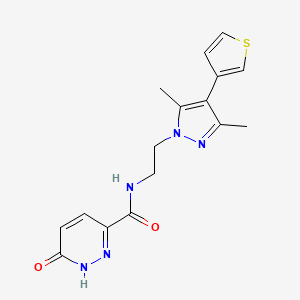

![(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2409722.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2409728.png)

![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2409732.png)

![6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2409735.png)